ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H21N3O6S and its molecular weight is 431.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices .
Mode of Action
It’s known that similar compounds, like boronic esters, can undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation .
Biochemical Pathways
Similar compounds, such as boronic esters, are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that similar compounds, such as boronic acids and their esters, are only marginally stable in water , which could impact their bioavailability.
Result of Action
Similar compounds, like boronic esters, have been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209b .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters, which are similar compounds, are only marginally stable in water . This suggests that the presence of water could potentially affect the stability and efficacy of this compound.
Biological Activity
Ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from thienopyridine derivatives. Key steps include:
- Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
- Introduction of the carbamoyl and methoxycarbonyl groups via acylation reactions.
- Final esterification to yield the ethyl ester.
This synthetic pathway is crucial for obtaining compounds with desired pharmacological properties.
Biological Activity
The biological activity of this compound has been evaluated through various assays focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of thienopyridine structures exhibit significant antibacterial activity against a range of pathogens. For example:
- In vitro studies demonstrated that compounds similar to ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine showed efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
Several studies have highlighted the anticancer potential of thienopyridine derivatives:
- Cell viability assays have shown that these compounds can inhibit the proliferation of cancer cell lines, with IC50 values indicating effective concentration ranges .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has also been investigated:
- In vivo models suggest that thienopyridine derivatives can reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine. Key findings include:
- Substituent effects : Variations in the methoxycarbonyl and carbamoyl groups significantly influence the compound's potency against different biological targets.
- Core modifications : Alterations to the thienopyridine ring can enhance selectivity and reduce cytotoxicity in non-target cells .
Table 1: Biological Activity Summary
Activity Type | Target Organisms/Cells | IC50/Minimum Inhibitory Concentration (µM) |
---|---|---|
Antibacterial | Staphylococcus aureus | 15 |
Escherichia coli | 20 | |
Anticancer | HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 12 | |
Anti-inflammatory | Mouse model of inflammation | Significant reduction in TNF-alpha levels |
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by researchers evaluated several thienopyridine derivatives against multidrug-resistant bacterial strains. The results indicated that ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine exhibited superior antibacterial activity compared to standard antibiotics . -
Anticancer Research :
A comprehensive analysis involving various cancer cell lines revealed that modifications in the side chains of thienopyridines could lead to enhanced anticancer effects. The study concluded that this compound could serve as a lead for further development in cancer therapeutics .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-3-29-20(27)23-9-8-13-14(10-23)30-18(15(13)16(21)24)22-17(25)11-4-6-12(7-5-11)19(26)28-2/h4-7H,3,8-10H2,1-2H3,(H2,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKZDCZTVVOCEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.